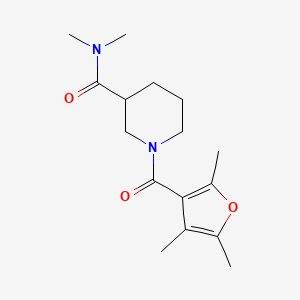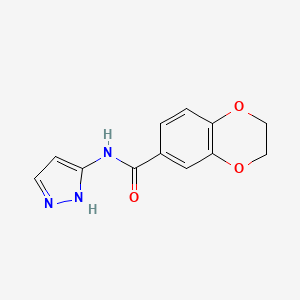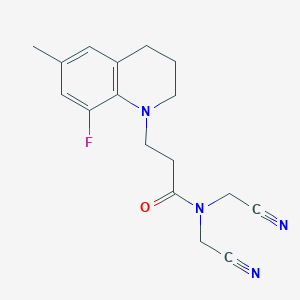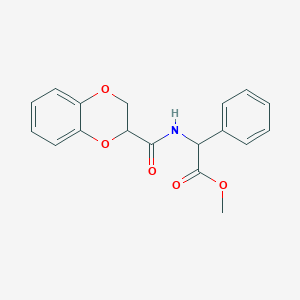![molecular formula C11H23N3O B7572322 2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide, commonly known as DMAD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the class of tertiary amides and has a molecular formula of C12H24N2O.
科学的研究の応用
DMAD has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DMAD is in the synthesis of pharmaceuticals and agrochemicals. DMAD is used as a solvent in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. It is also used as a precursor in the synthesis of insecticides and herbicides.
作用機序
The mechanism of action of DMAD is not fully understood, but it is believed to act as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting cholinesterases, DMAD can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
DMAD has been shown to have several biochemical and physiological effects. In animal studies, DMAD has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases.
実験室実験の利点と制限
DMAD has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other solvents used in chemical synthesis. However, DMAD has some limitations, including its toxicity and potential side effects. Therefore, it is important to use DMAD in a well-ventilated area and with appropriate safety precautions.
将来の方向性
There are several potential future directions for the use of DMAD in scientific research. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs in this field. Additionally, DMAD could be used in the development of new insecticides and herbicides that are more environmentally friendly and less toxic than current options.
Conclusion
In conclusion, DMAD is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is used as a solvent and precursor in the synthesis of various drugs and agrochemicals. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, its toxicity and potential side effects must be taken into consideration when using it in lab experiments. Future research on DMAD could lead to the development of new drugs and agrochemicals that are more effective and environmentally friendly.
合成法
DMAD can be synthesized through a simple process involving the reaction of N,N-dimethylacetamide with 3-(dimethylamino)-1-chloropropane in the presence of a base such as sodium hydride. The reaction yields DMAD as a colorless liquid that is soluble in water and other organic solvents.
特性
IUPAC Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-12(2)10-6-5-7-14(8-10)9-11(15)13(3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUVPFJRWRYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)


![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)


![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)